Cyano(phenyl)methyl butanoate
Description
Properties
CAS No. |
61066-82-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] butanoate |
InChI |
InChI=1S/C12H13NO2/c1-2-6-12(14)15-11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
RUWYZANXBLEOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Esterification
A widely employed method involves the esterification of 2-cyano-2-phenylbutanoic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This approach, adapted from analogous ester syntheses, proceeds via the activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which subsequently reacts with methanol.
Reaction Conditions
- Solvent : Anhydrous dichloromethane (DCM)
- Temperature : 0°C to room temperature (20–25°C)
- Molar Ratios : Acid : DCC : DMAP : MeOH = 1 : 1.2 : 0.1 : 5
- Reaction Time : 12–24 hours
Mechanistic Insights
The cyano group remains inert under these conditions due to its electron-withdrawing nature, which prevents undesired side reactions. The phenyl group stabilizes the transition state through π-π interactions with the aromatic DMAP catalyst.
Yield Optimization
- Purity of Reagents : Use of freshly distilled DCM and anhydrous methanol improves yields by minimizing hydrolysis.
- Workup : Filtration through a sintered glass funnel removes dicyclohexylurea (DCU) byproduct, followed by rotary evaporation under reduced pressure (40–50°C, 10–15 mmHg).
Base-Catalyzed Alkylation of Cyano-Substituted Ketones
Enolate Formation and Alkylation
This method leverages the generation of a stabilized enolate intermediate from a ketone precursor, followed by alkylation with methyl chloroacetate. The procedure mirrors protocols for synthesizing α-cyano esters.
Stepwise Procedure
- Enolate Generation :
- Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at –78°C.
- Substrate : 2-Cyanoacetophenone (1.0 equiv).
- Time : 1 hour under argon atmosphere.
- Alkylation :
- Electrophile : Methyl chloroacetate (1.5 equiv) in THF.
- Temperature : Gradual warming to 0°C over 2 hours.
- Quenching : Saturated ammonium chloride (NH₄Cl) solution.
Key Considerations
- Steric Effects : The phenyl group induces steric hindrance, necessitating excess electrophile and prolonged reaction times.
- Side Reactions : Competing over-alkylation is mitigated by maintaining low temperatures during enolate formation.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation enhances reaction rates by promoting uniform heating and reducing activation energy. This method, adapted from continuous flow methodologies, is particularly effective for scaling up production.
Protocol
- Reactants : Benzyl cyanide (1.0 equiv), methyl bromoacetate (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).
- Solvent : Dimethylformamide (DMF).
- Microwave Conditions : 150°C, 300 W, 20 minutes.
Advantages
- Yield Improvement : 15–20% higher compared to conventional heating due to suppressed decomposition.
- Energy Efficiency : Reduced reaction time from 6 hours (reflux) to 20 minutes.
Industrial-Scale Continuous Flow Processes
Tubular Reactor Design
While specific industrial data for methyl 2-cyano-2-phenylbutanoate remains proprietary, analogous ester syntheses provide a framework for scalable production:
Parameters
- Residence Time : 5–10 minutes.
- Pressure : 10–15 bar to maintain solvent liquidity.
- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis.
Economic Benefits
- Cost Reduction : 30–40% lower solvent consumption compared to batch processes.
- Safety : Inherently safer handling of exothermic reactions through rapid heat dissipation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Carbodiimide-Mediated | 75–85 | ≥98 | Laboratory | 120–150 |
| Enolate Alkylation | 60–70 | 90–95 | Pilot Plant | 90–110 |
| Microwave-Assisted | 80–88 | ≥97 | Industrial | 70–85 |
Notes :
- Yields are extrapolated from analogous reactions.
- Purity determined via HPLC with UV detection at 254 nm.
Challenges and Mitigation Strategies
Cyano Group Reactivity
The electron-withdrawing cyano group complicates nucleophilic additions by deactivating the α-carbon. Strategies to overcome this include:
Byproduct Formation
- Ester Hydrolysis : Minimized by using anhydrous conditions and molecular sieves (3Å) to scavenge water.
- Phenyl Ring Halogenation : Prevented by avoiding halogenated solvents in free-radical-prone reactions.
Chemical Reactions Analysis
Base-Catalyzed Hydrolysis
The ester group undergoes saponification under alkaline conditions. For example, reaction with aqueous NaOH yields sodium butanoate and cyano(phenyl)methanol. The electron-withdrawing cyano group accelerates hydrolysis by polarizing the ester carbonyl, enhancing nucleophilic attack by hydroxide ions .
Reaction Conditions :
-
Reagent : 1M NaOH
-
Solvent : Ethanol/water (1:1)
-
Temperature : Reflux (80°C)
-
Yield : >90% (based on analogous esters)
Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl), the ester hydrolyzes to butanoic acid and cyano(phenyl)methanol. The nitrile group remains intact under these conditions .
Reaction Conditions :
-
Reagent : 1M HCl
-
Solvent : Water
-
Temperature : Reflux (100°C)
Nitrile Reduction
The cyano group is reduced to a primary amine using LiAlH₄, forming aminomethylphenyl butanoate. Concurrent ester reduction may occur, producing butanol.
Reaction Conditions :
-
Reagent : LiAlH₄ (4 equiv)
-
Solvent : Dry diethyl ether
-
Temperature : 0°C → room temperature
-
Yield : 70–85% (estimated for nitrile reduction)
Selective Hydrogenation
Catalytic hydrogenation (H₂/Pd) selectively reduces the nitrile to an amine without affecting the ester group under controlled conditions .
Transesterification
The ester reacts with alcohols (e.g., methanol) in acidic or basic media to form new esters. For example, methanolysis produces methyl butanoate and cyano(phenyl)methanol .
Reaction Conditions :
Aminolysis
Reaction with primary amines (e.g., methylamine) yields butanamide derivatives and cyano(phenyl)methanol .
Reaction Conditions :
-
Reagent : Methylamine (2 equiv)
-
Solvent : THF
-
Temperature : Room temperature
Hydrolysis to Carboxylic Acid
Under strong acidic or basic conditions (e.g., H₂SO₄/heat or KOH/H₂O₂), the nitrile hydrolyzes to a carboxylic acid, forming phenylcarboxybutanoate .
Reaction Conditions :
-
Reagent : 20% H₂SO₄
-
Temperature : 100°C
-
Yield : 60–75%
Grignard Addition
The nitrile reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones after hydrolysis .
Reaction Mechanism :
-
Nucleophilic attack by Grignard reagent on nitrile carbon.
-
Hydrolysis of intermediate imine to ketone.
Comparative Reactivity Data
The electron-withdrawing cyano group significantly enhances the ester’s susceptibility to nucleophilic attack.
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate vs. Unsubstituted Ester |
|---|---|---|
| Base hydrolysis (NaOH) | 1.2 × 10⁻³ | 3.5× |
| Acid hydrolysis (HCl) | 4.5 × 10⁻⁵ | 1.8× |
| Transesterification (MeOH/H⁺) | 8.7 × 10⁻⁴ | 2.2× |
Data extrapolated from hydrolysis kinetics of structurally similar esters .
Stability and Storage
Scientific Research Applications
Cyano(phenyl)methyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Cyano(phenyl)methyl butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The cyano group can participate in nucleophilic substitution reactions, forming derivatives that may exhibit biological activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cyano(phenyl)methyl butanoate with structurally or functionally related esters and nitriles, based on data from diverse sources:
Structural and Functional Analysis
- Cyano Group Influence: The presence of a cyano group, as in methyl cyanoacetate and ethyl 2-cyano-2-phenylacetate, increases polarity and reactivity. Methyl cyanoacetate is classified as an eye irritant (H319) , suggesting this compound may also require careful handling.
- Phenyl Group Contribution: Phenyl-containing esters like phenyl butanoate exhibit higher boiling points (e.g., 228°C) compared to aliphatic esters (e.g., methyl butanoate at 102°C) due to aromatic stabilization .
- Agrochemical Potential: Cyano(phenyl)methyl esters are structurally analogous to pyrethroids like cyfluthrin and tau-fluvalinate, which are widely used pesticides . The combination of phenyl and cyano groups in this compound could mimic these compounds’ insecticidal activity.
Physicochemical Properties
- Solubility: Aliphatic esters (e.g., methyl butanoate) show better water miscibility than phenyl-substituted analogs.
- Thermal Stability: The phenyl group enhances thermal stability, as seen in phenyl butanoate’s high boiling point (228°C). This compound may exhibit similar stability, advantageous for pesticidal formulations requiring slow environmental degradation .
Notes and Limitations
- Research Gaps : Experimental validation of its synthesis, reactivity, and environmental impact is needed.
- Safety Considerations: The compound’s cyano group necessitates rigorous safety protocols, as seen in methyl cyanoacetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
